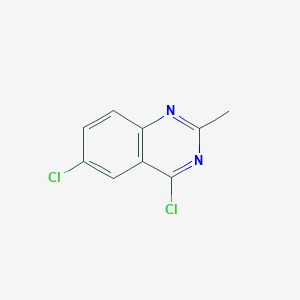

4,6-Dichloro-2-methylquinazoline

Vue d'ensemble

Description

4,6-Dichloro-2-methylquinazoline is a chemical compound with the molecular formula C9H6Cl2N2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their potential therapeutic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-methylquinazoline typically involves the reaction of 2-amino-4,6-dichlorobenzonitrile with acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the desired quinazoline derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4,6-Dichloro-2-methylquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can produce quinazoline oxides or reduced quinazoline compounds.

Applications De Recherche Scientifique

4,6-Dichloro-2-methylquinazoline exhibits various biological activities that make it a valuable compound in research.

Anticancer Activity

Numerous studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. For instance:

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 15 | Inhibition of growth |

| HeLa | 10 | Induction of apoptosis |

This compound has been shown to induce apoptosis and inhibit cell viability in cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against several bacterial strains. Studies indicate that it may disrupt bacterial cell wall synthesis or inhibit essential metabolic processes. For example, derivatives of quinazoline have shown effectiveness against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa.

Case Studies

- Anticancer Research : A study synthesized novel quinazolinyl-diaryl urea derivatives based on this compound and assessed their antiproliferative activities against human cancer cell lines. Some derivatives exhibited significant activity compared to established anticancer drugs like sorafenib and gefitinib .

- Antimicrobial Studies : Research highlighted the compound's potential as an antibacterial agent. It was evaluated for its efficacy against various bacterial strains, demonstrating promising results that warrant further investigation into its structure-activity relationship .

Industrial Applications

In addition to its research applications, this compound is utilized in the pharmaceutical industry for the production of various drugs and agrochemicals. Its derivatives are being explored for their therapeutic properties, particularly in cancer treatment and antimicrobial therapies.

Mécanisme D'action

The mechanism of action of 4,6-Dichloro-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

- 2,4-Dichloro-6-methylquinazoline

- 4,6-Dichloro-2-phenylquinazoline

- 4,6-Dichloroquinazoline

Comparison: 4,6-Dichloro-2-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Activité Biologique

4,6-Dichloro-2-methylquinazoline is a compound belonging to the quinazoline class, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies.

This compound can be synthesized through various chemical pathways that involve chlorination and methylation reactions. Its structure allows it to serve as a precursor for more complex quinazoline derivatives, enhancing its utility in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it exhibits α-glucosidase inhibitory activity , which is crucial for carbohydrate metabolism. This inhibition can lead to significant changes in metabolic pathways, potentially affecting glucose levels and energy production within cells.

Key Mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes involved in various biochemical pathways, impacting cellular metabolism.

- Cell Signaling Modulation : It alters cell signaling pathways and gene expression, influencing cellular functions.

Anticancer Properties

This compound has demonstrated antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) cells. Studies indicate that this compound can inhibit cell viability by inducing apoptosis or cell cycle arrest.

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 15 | Inhibition of growth |

| HeLa | 10 | Induction of apoptosis |

Antibacterial and Antiviral Activity

The compound has also shown potential as an antibacterial agent , with studies indicating efficacy against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.

Study on Antileishmanial Activity

A study investigated the efficacy of quinazoline derivatives against Leishmania donovani, the causative agent of leishmaniasis. While this compound was not the primary focus, related compounds showed submicromolar EC50 values against L. donovani, suggesting that modifications to the quinazoline structure could enhance antileishmanial activity .

Dosage Effects in Animal Models

Research involving animal models has demonstrated that varying dosages of this compound can lead to different therapeutic outcomes. Low doses were effective in inhibiting tumor growth while higher doses resulted in increased toxicity .

Safety and Toxicology

While this compound exhibits promising biological activities, safety assessments are crucial. The compound is classified as toxic if swallowed and can cause serious eye damage. Therefore, handling precautions are necessary when working with this compound in laboratory settings .

Propriétés

IUPAC Name |

4,6-dichloro-2-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKICQFNPYTWKSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)Cl)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610661 | |

| Record name | 4,6-Dichloro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338739-44-9 | |

| Record name | 4,6-Dichloro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.